![molecular formula C17H20N2O4S B4544521 N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4544521.png)
N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives incorporating the benzodioxane moiety involves a series of reactions starting with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na2CO3. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with various bromoacetamides in DMF and lithium hydride as a base to afford a variety of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. The compounds are characterized by IR, 1H-NMR, and CHN analysis data, indicating successful synthesis and the presence of the desired functional groups (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives of N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been analyzed through various techniques, including X-ray single-crystal diffraction and spectroscopic methods such as FT-IR, UV–Vis, and NMR. These analyses confirm the formation of the desired sulfonamide derivatives and provide detailed insights into their molecular conformations, showcasing the importance of hydrogen bonding, π-π stacking, and other non-covalent interactions in determining the overall structure of these compounds (Li et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives have been explored through their enzyme inhibitory activities against targets such as α-glucosidase and acetylcholinesterase. These studies highlight the potential of these compounds as enzyme inhibitors, with the variations in substituents on the benzodioxane ring influencing their inhibitory potency. The in silico molecular docking results further support the experimental findings, indicating the compounds' interactions with the active sites of the enzymes (Abbasi et al., 2019).
properties
IUPAC Name |
N-[2-(N-methylanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(14-5-3-2-4-6-14)10-9-18-24(20,21)15-7-8-16-17(13-15)23-12-11-22-16/h2-8,13,18H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLAFLPXQGFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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